molecular formula C8H3BrFNO B2690330 3-Bromo-5-fluoro-4-formylbenzonitrile CAS No. 2219379-93-6

3-Bromo-5-fluoro-4-formylbenzonitrile

Cat. No. B2690330
M. Wt: 228.02
InChI Key: RBHKWXVTSHBSSI-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-formylbenzonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a versatile building block that can be used for the synthesis of a wide range of organic molecules.

Scientific Research Applications

Synthesis and Chemical Applications

Facile Synthesis Approaches : Research has shown that halodeboronation of aryl boronic acids can be employed for the scalable synthesis of compounds like 2-bromo-3-fluorobenzonitrile, demonstrating the generality of this transformation through various aryl bromides and chlorides formations (Szumigala et al., 2004).

Precursor for Radioligands : An improved synthesis method for precursors of PET radioligands, employing 3-bromo-5-fluorobenzonitrile for Sonogashira coupling, was developed to facilitate the production of compounds used in PET imaging (Gopinathan et al., 2009).

Environmental and Biological Research

Herbicide Resistance : Transgenic plants expressing a bacterial detoxification gene have shown resistance to the herbicide bromoxynil, a compound related to 3-Bromo-5-fluoro-4-formylbenzonitrile, highlighting a novel approach to achieve herbicide resistance in plants (Stalker et al., 1988).

Green Chemistry Applications : The development of a microwave-assisted, fluorous synthetic route to various benzisoxazoles and benzoxazines indicates the potential for environmentally friendly synthesis methods involving halogenated benzonitriles (Ang et al., 2013).

Material Science and Pharmacological Applications

Synthesis of Complex Structures : Studies on the synthesis of complex organic structures such as 3,4-difluorobenzonitrile and various monofluorobenzonitriles through halogen-exchange fluorination indicate the role of compounds like 3-Bromo-5-fluoro-4-formylbenzonitrile in the development of new materials and pharmaceuticals (Suzuki & Kimura, 1991).

Antiprotozoal Agents : Research on biphenyl benzimidazole derivatives synthesized from haloarylcarbonitriles, including structures similar to 3-Bromo-5-fluoro-4-formylbenzonitrile, shows potential for developing DNA-targeted antiprotozoal agents (Ismail et al., 2005).

properties

IUPAC Name

3-bromo-5-fluoro-4-formylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHKWXVTSHBSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluoro-4-formylbenzonitrile

CAS RN

2219379-93-6
Record name 3-bromo-5-fluoro-4-formylbenzonitrile
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